molecular formula C18H15F3N4O3 B11079572 N-(4-{[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino}phenyl)acetamide

N-(4-{[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino}phenyl)acetamide

Cat. No.: B11079572
M. Wt: 392.3 g/mol
InChI Key: VYAGTUCPIXMLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for N-(4-{[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino}phenyl)acetamide are not readily available in the literature.
    • researchers have explored various methods to synthesize imidazole derivatives, including cyclization reactions and functional group modifications.
  • Chemical Reactions Analysis

    • Imidazole derivatives undergo diverse reactions, such as oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).
    • Major products formed depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

      N-(4-{[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino}phenyl)acetamide: finds applications in various fields:

  • Mechanism of Action

    • The precise mechanism by which this compound exerts its effects remains an area of ongoing research.
    • Molecular targets and pathways involved are yet to be fully elucidated.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H15F3N4O3

    Molecular Weight

    392.3 g/mol

    IUPAC Name

    N-[4-[[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino]phenyl]acetamide

    InChI

    InChI=1S/C18H15F3N4O3/c1-11(26)22-12-7-9-13(10-8-12)23-17(18(19,20)21)15(27)25(16(28)24-17)14-5-3-2-4-6-14/h2-10,23H,1H3,(H,22,26)(H,24,28)

    InChI Key

    VYAGTUCPIXMLSG-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC1=CC=C(C=C1)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3)C(F)(F)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.